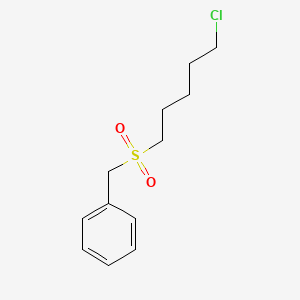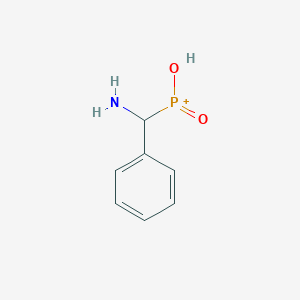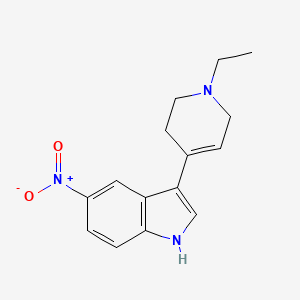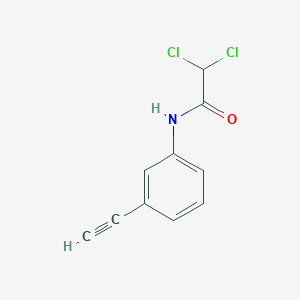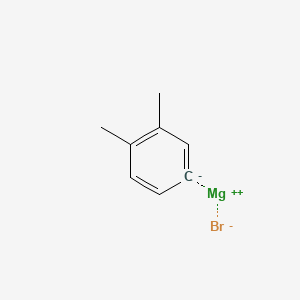
2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenylmagnesium bromide, 0.5M in 2-Methyltetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 3,4-Dimethylphenylmagnesium bromide in 2-Methyltetrahydrofuran, which serves as a solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle the solvent
Purification: Techniques such as distillation to purify the final product
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution: Can replace halides in organic compounds
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Alkyl and aryl halides
Catalysts: Nickel, palladium, or copper catalysts for coupling reactions
Major Products
Alcohols: From reactions with carbonyl compounds
Hydrocarbons: From coupling reactions
Substituted Aromatics: From substitution reactions
Aplicaciones Científicas De Investigación
3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent to form carbon-carbon bonds
Pharmaceuticals: In the synthesis of drug intermediates
Material Science: In the preparation of polymers and advanced materials
Biochemistry: For the modification of biomolecules
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethylphenylmagnesium bromide
- 2,4-Dimethylphenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
Uniqueness
3,4-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The position of the methyl groups can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C8H9BrMg |
|---|---|
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
magnesium;1,2-dimethylbenzene-5-ide;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MRUHVZDUDMOXJP-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


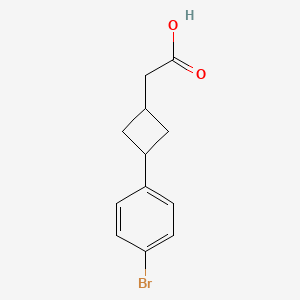
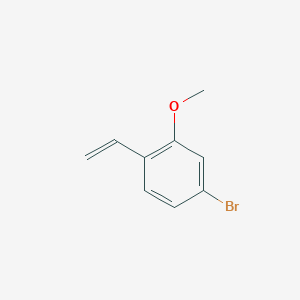
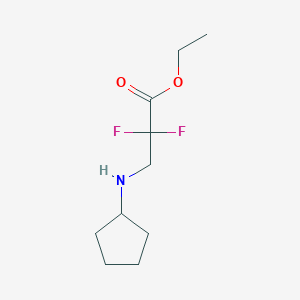

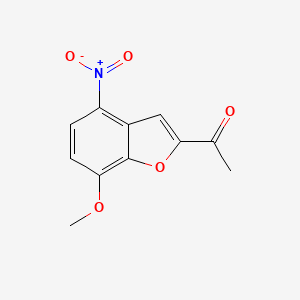

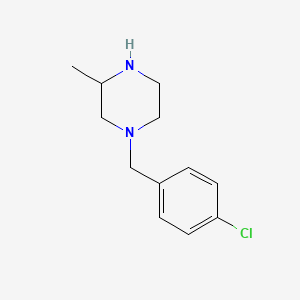

![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)

